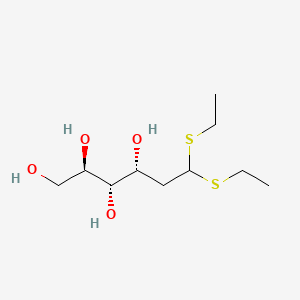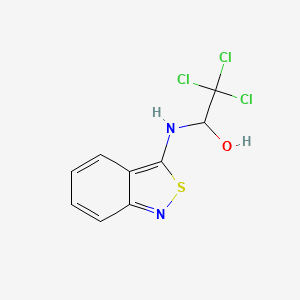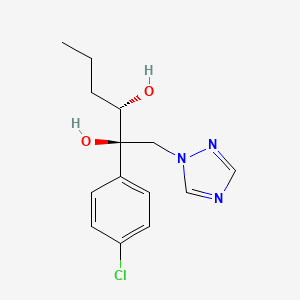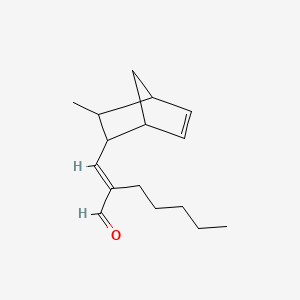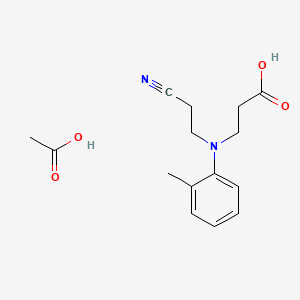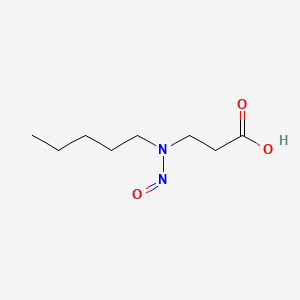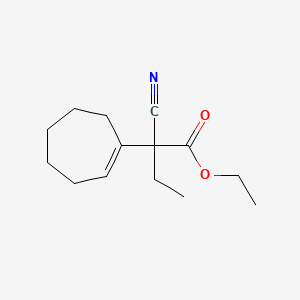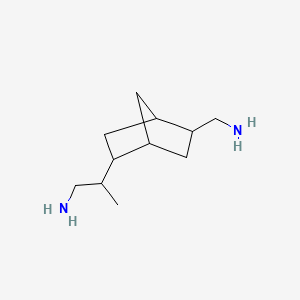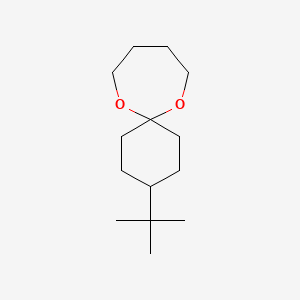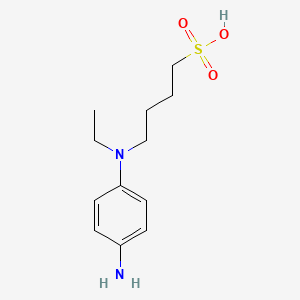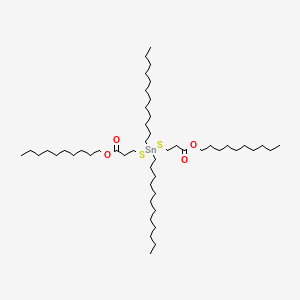
Decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is a complex organotin compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tin atom (stannane) within its molecular framework, which imparts distinct reactivity and functionality. It is used in various scientific and industrial applications due to its versatile chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Organotin Reactions: The introduction of the tin atom is achieved through reactions involving organotin reagents. These reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Thioether Formation: The incorporation of sulfur atoms into the molecule is done through thioether formation reactions, which involve the use of thiol compounds and appropriate catalysts.
Esterification: The ester functional groups are introduced via esterification reactions, typically using carboxylic acids and alcohols under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: The tin atom in the molecule can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction of the oxo group
Substituted Organotin Compounds: Formed through substitution reactions
Applications De Recherche Scientifique
Decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and polymers.
Mécanisme D'action
The mechanism of action of decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets through its tin atom and functional groups. The compound can form coordination complexes with metal ions and interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Oxide: Another organotin compound with similar reactivity but different applications.
Dibutyltin Dilaurate: Used as a catalyst in polymerization reactions.
Triphenyltin Chloride: Known for its use in agricultural and industrial applications.
Uniqueness
Decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of tin, sulfur, and oxygen atoms within the same molecule allows for versatile reactivity and a wide range of applications not commonly found in other organotin compounds.
Propriétés
Numéro CAS |
83833-27-6 |
|---|---|
Formule moléculaire |
C50H100O4S2Sn |
Poids moléculaire |
948.2 g/mol |
Nom IUPAC |
decyl 3-[(3-decoxy-3-oxopropyl)sulfanyl-didodecylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C13H26O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*16H,2-12H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
OGYQJYUEGRTCLN-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


